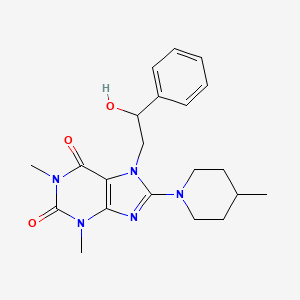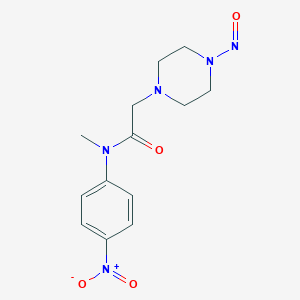![molecular formula C25H22FN3O5S B2650115 3-(4-fluorophenyl)-1-(5-formyl-2-methoxybenzyl)-N,N,5-trimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 866015-77-2](/img/no-structure.png)
3-(4-fluorophenyl)-1-(5-formyl-2-methoxybenzyl)-N,N,5-trimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorophenyl)-1-(5-formyl-2-methoxybenzyl)-N,N,5-trimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C25H22FN3O5S and its molecular weight is 495.53. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-1-(5-formyl-2-methoxybenzyl)-N,N,5-trimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-1-(5-formyl-2-methoxybenzyl)-N,N,5-trimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thieno[2,3-d]pyrimidines in Drug Discovery
Thieno[2,3-d]pyrimidine derivatives are a significant focus in medicinal chemistry due to their wide range of biological activities. For instance, compounds with the thieno[2,3-d]pyrimidine scaffold have been synthesized and studied for their anti-inflammatory, analgesic, and COX-2 inhibitory activities (Abu‐Hashem et al., 2020). This suggests that derivatives of thieno[2,3-d]pyrimidine could be explored for similar pharmacological effects, focusing on the development of new anti-inflammatory or analgesic agents.
Antitumor Activities
Thieno[2,3-d]pyrimidines have also shown promise in the development of antitumor agents. For example, specific derivatives have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines, providing valuable insights into the structure-activity relationships necessary for antitumor efficacy (Hassan et al., 2015). Research into similar compounds could potentially identify new candidates for cancer therapy by exploiting the unique structural features of thieno[2,3-d]pyrimidines.
Fluorescent Probes and Imaging Agents
Compounds incorporating pyrimidine rings have been explored for their utility in developing fluorescent probes and imaging agents. The synthesis of novel functional fluorophores based on pyrimidine derivatives illustrates the potential for using such compounds in bioimaging and diagnostic applications, where their fluorescence properties can be harnessed to visualize biological processes or detect specific molecules within cells (Castillo et al., 2018).
properties
CAS RN |
866015-77-2 |
|---|---|
Product Name |
3-(4-fluorophenyl)-1-(5-formyl-2-methoxybenzyl)-N,N,5-trimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide |
Molecular Formula |
C25H22FN3O5S |
Molecular Weight |
495.53 |
IUPAC Name |
3-(4-fluorophenyl)-1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C25H22FN3O5S/c1-14-20-22(31)29(18-8-6-17(26)7-9-18)25(33)28(24(20)35-21(14)23(32)27(2)3)12-16-11-15(13-30)5-10-19(16)34-4/h5-11,13H,12H2,1-4H3 |
InChI Key |
IDPLEWOVLPWTOK-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=CC(=C3)C=O)OC)C4=CC=C(C=C4)F)C(=O)N(C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



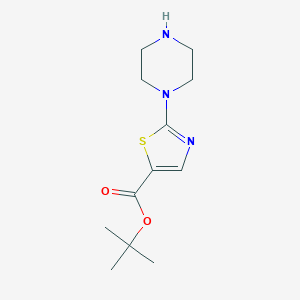
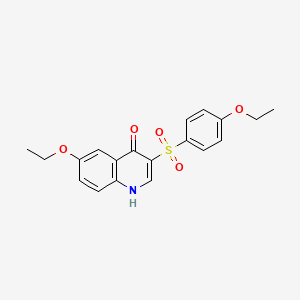
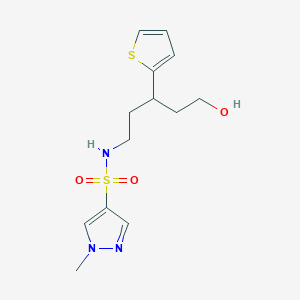

![Methyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B2650039.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2650040.png)
![4-[(Tert-butoxy)carbonyl]oxane-4-carboxylic acid](/img/structure/B2650041.png)
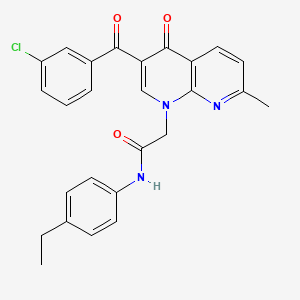
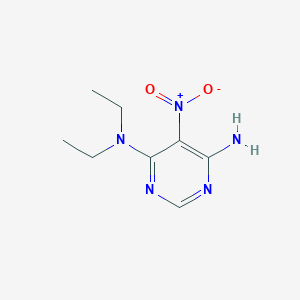
![N-(benzo[d]thiazol-2-yl)-2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetamide](/img/structure/B2650046.png)
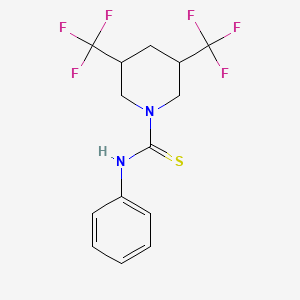
![1-(2-fluorophenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2650052.png)
